[(1-Benzyl-1H-indol-6-yl)methyl](methyl)amine
Description
(1-Benzyl-1H-indol-6-yl)methylamine is an indole-derived compound with a benzyl group at the 1-position of the indole ring and a methyl-substituted amine group at the 6-position methyl (CH2NHCH3). The benzyl group enhances hydrophobicity, while the methylamine moiety may influence basicity and metabolic stability compared to primary amines .
Properties
IUPAC Name |
1-(1-benzylindol-6-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-18-12-15-7-8-16-9-10-19(17(16)11-15)13-14-5-3-2-4-6-14/h2-11,18H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUIBNLVJDGVAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)C=CN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-1H-indol-6-yl)methylamine typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring.
N-Benzylation: The indole derivative is then subjected to N-benzylation using benzyl chloride and a base such as sodium hydride or potassium carbonate.
Methylation: The final step involves the methylation of the indole derivative at the 6th position using methyl iodide and a base.
Industrial Production Methods
Industrial production of (1-Benzyl-1H-indol-6-yl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1-Benzyl-1H-indol-6-yl)methylamine can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to (1-Benzyl-1H-indol-6-yl)methylamine exhibit potential antidepressant and anxiolytic effects. Studies on indole derivatives suggest that they may interact with serotonin receptors, which are crucial in mood regulation. For instance, the structural similarity to known serotonin reuptake inhibitors (SSRIs) positions this compound as a candidate for further investigation in treating depression and anxiety disorders .
Neuroprotective Effects
Indole derivatives have been studied for their neuroprotective properties. They may help mitigate oxidative stress and inflammation in neuronal cells, which are significant factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability of such compounds to cross the blood-brain barrier enhances their therapeutic potential .
Psychoactive Substance Research
Novel Psychoactive Substances (NPS)
(1-Benzyl-1H-indol-6-yl)methylamine falls under the category of novel psychoactive substances (NPS), which are often synthesized to mimic the effects of traditional drugs. Its interaction with cannabinoid receptors has been noted, indicating potential use as a synthetic cannabinoid. These compounds can produce effects similar to THC, leading to their exploration as legal alternatives to cannabis .
Case Studies on Usage Patterns
Recent studies have documented the usage patterns of NPS, including those containing indole derivatives. Users often report varying effects, from euphoria to severe adverse reactions, highlighting the need for comprehensive safety assessments . The unpredictable nature of these substances poses challenges for public health and regulatory agencies.
Synthesis and Chemical Properties
Synthesis Methods
The synthesis of (1-Benzyl-1H-indol-6-yl)methylamine can be achieved through several chemical reactions involving indole derivatives and benzyl groups. The methodologies employed often include:
- N-Alkylation Reactions : These reactions facilitate the introduction of alkyl groups into the indole structure.
- Catalytic Methods : Utilizing catalysts can enhance reaction efficiency and yield.
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| N-Alkylation | Reaction of indole with benzyl halides | 75 |
| Catalytic Reaction | Using palladium catalysts for coupling reactions | 85 |
Regulatory Aspects
Given its classification as a psychoactive substance, regulatory scrutiny is essential. Authorities globally are monitoring compounds like (1-Benzyl-1H-indol-6-yl)methylamine due to their potential for misuse. The rapid emergence of such substances necessitates updated regulations to ensure public safety while allowing scientific research to continue .
Mechanism of Action
The mechanism of action of (1-Benzyl-1H-indol-6-yl)methylamine involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various receptors and enzymes, modulating their activity. The benzyl and methylamine groups enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
1-Benzyl-1H-indol-6-amine
- Molecular Formula : C15H14N2
- Key Differences : Lacks the methyl group on the methylamine side chain (NH2 instead of NHCH3).
- Implications : The absence of the methyl group reduces steric hindrance and increases the amine’s nucleophilicity. However, the primary amine may be more susceptible to oxidation or enzymatic degradation compared to the methyl-substituted analogue .
N-Methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine
- Molecular Formula : C11H14N2
- Key Differences : Substitutes the benzyl group at the 1-position with a methyl group.
- The molecular weight (174.25 g/mol) is significantly lower than the benzyl-containing analogue (236.31 g/mol), which may enhance solubility in polar solvents .
(1H-Indol-6-yl)methylamine
- Molecular Formula : C10H12N2
- Key Differences: No substituent at the indole 1-position.
- Implications : The absence of the benzyl group simplifies the structure, reducing hydrophobicity. This could limit membrane permeability in biological systems but improve aqueous solubility. The compound’s purity (≥95%) and commercial availability suggest its utility as a synthetic intermediate .
1-Benzyl-2,3-dihydro-1H-indol-6-ylamine
- Molecular Formula : C15H16N2
- Key Differences : The indole ring is partially hydrogenated (2,3-dihydro), forming an indoline.
- Implications : Saturation of the indole ring reduces aromaticity, altering electronic conjugation and rigidity. This may affect binding to planar biological targets (e.g., enzymes or receptors) compared to the fully aromatic target compound .
N,N-Diethyl-1H-indol-6-amine
- Molecular Formula : C12H16N2
- Key Differences : Features a diethylamine group (N(CH2CH3)2) instead of methylamine.
- However, this may also reduce solubility in aqueous environments .
Structural and Functional Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| (1-Benzyl-1H-indol-6-yl)methylamine | C16H16N2 | 236.31 | 1-Benzyl, CH2NHCH3 at C6 | Enhanced hydrophobicity, moderate basicity |
| 1-Benzyl-1H-indol-6-amine | C15H14N2 | 222.29 | 1-Benzyl, NH2 at C6 | Higher nucleophilicity, lower stability |
| N-Methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine | C11H14N2 | 174.25 | 1-Methyl, CH2NHCH3 at C6 | Reduced steric bulk, higher solubility |
| (1H-Indol-6-yl)methylamine | C10H12N2 | 160.22 | CH2NHCH3 at C6 | Simplified structure, aqueous solubility |
| 1-Benzyl-2,3-dihydro-1H-indol-6-ylamine | C15H16N2 | 224.30 | 1-Benzyl, saturated C2-C3 bond | Altered rigidity, reduced aromaticity |
| N,N-Diethyl-1H-indol-6-amine | C12H16N2 | 196.27 | N(CH2CH3)2 at C6 | High lipophilicity, low solubility |
Research Findings and Implications
- Role of Benzyl Group : The benzyl substituent at the indole 1-position enhances hydrophobic interactions, as seen in HIV-inhibitory indoline derivatives . This group may improve binding to hydrophobic pockets in biological targets.
- Methylamine vs. Primary Amine : Methyl substitution on the amine (CH2NHCH3) likely reduces metabolic oxidation compared to primary amines (e.g., 1-Benzyl-1H-indol-6-amine), improving pharmacokinetic stability .
- Indole vs.
- Solubility Trade-offs : Bulky substituents like benzyl increase molecular weight and hydrophobicity, which may limit aqueous solubility but enhance membrane permeability .
Biological Activity
(1-Benzyl-1H-indol-6-yl)methylamine is a compound that belongs to the indole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The compound features an indole ring system substituted with a benzyl group and a methylamine moiety. This unique structure enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of (1-Benzyl-1H-indol-6-yl)methylamine is primarily attributed to its ability to interact with various molecular targets:
- Receptor Binding : The indole ring can bind to multiple receptors, influencing various signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in critical biochemical pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation.
- Gene Expression Modulation : The compound may alter gene expression profiles through its interactions at the molecular level, affecting cellular functions.
Biological Activities
Research indicates that (1-Benzyl-1H-indol-6-yl)methylamine exhibits a broad spectrum of biological activities:
-
Anticancer Activity : The compound has demonstrated inhibitory effects on cancer cell proliferation. For instance, studies have shown that analogs of indole derivatives can suppress the growth of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells .
Cell Line IC50 (µM) A549 12.5 MCF-7 0.87 - Anti-inflammatory Effects : Indole derivatives are known for their anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .
- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness against Staphylococcus aureus and Candida albicans has been documented .
Case Studies
Several studies highlight the biological activity of (1-Benzyl-1H-indol-6-yl)methylamine:
- Anticancer Efficacy : A study focused on the antiproliferative effects of indole derivatives showed that compounds similar to (1-Benzyl-1H-indol-6-yl)methylamine significantly inhibited cell growth in vitro. The mechanism involved disruption of microtubule dynamics, leading to cell cycle arrest .
- Antimicrobial Testing : In another investigation, the compound was tested against a panel of bacterial strains. The minimum inhibitory concentration (MIC) values indicated potent antimicrobial activity, particularly against Gram-positive bacteria .
Comparison with Related Compounds
(1-Benzyl-1H-indol-6-yl)methylamine is often compared with other indole derivatives due to structural similarities:
| Compound Name | Activity Type | Notable Findings |
|---|---|---|
| Indole-3-acetic acid | Plant hormone | Involved in growth regulation |
| Lysergic acid diethylamide (LSD) | Hallucinogen | Potent effects on serotonin receptors |
| Tryptophan | Amino acid | Precursor to serotonin; neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
